2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
Description
Properties
CAS No. |
57322-40-4 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-methoxy-4-[(3-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO3/c1-18-13-5-3-4-12(9-13)16-10-11-6-7-14(17)15(8-11)19-2/h3-10,17H,1-2H3 |
InChI Key |
UQHZCAVSGVOOJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or toluene, and the mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Imine Linkage
The compound undergoes hydrolysis under acidic conditions, regenerating its precursor molecules. This reaction demonstrates the reversibility of Schiff base formation:
Reaction Conditions :
-
Acidic aqueous environment (e.g., HCl)
-
Elevated temperatures (60–80°C)
Products :
-
2,3-Dihydroxybenzaldehyde (carbonyl precursor)
-
3-Methoxyaniline (amine precursor)
The reaction mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack by water to cleave the C=N bond .
Tautomerism (Enol-Imine ↔ Keto-Amine)
The compound exhibits tautomerism stabilized by resonance and intramolecular hydrogen bonding:
| Tautomeric Form | Stabilizing Factors | Experimental Evidence |
|---|---|---|
| Enol-Imine | Intramolecular N–H···O hydrogen bond | X-ray crystallography |
| Keto-Amine | Resonance with adjacent aromatic systems | Spectroscopic analysis |
The enol-imine form dominates in the solid state, as confirmed by crystallographic data showing a planar molecular conformation stabilized by hydrogen bonding .
Coordination Chemistry with Metal Ions
The compound acts as a polydentate ligand , coordinating to transition metals via:
-
Imine nitrogen (
) -
Phenolic oxygen (
) -
Methoxy oxygen (
)
Observed Metal Complexes :
| Metal Ion | Coordination Geometry | Key Interactions |
|---|---|---|
| Cu(II) | Octahedral | N (imine), O (phenolic) |
| Fe(III) | Trigonal bipyramidal | O (methoxy), N (imine) |
These complexes exhibit enhanced thermal stability compared to the free ligand, as revealed by thermogravimetric analysis (TGA).
Electrophilic Aromatic Substitution
The methoxy and hydroxyl groups activate the aromatic rings toward electrophilic substitution:
| Reaction Type | Site of Substitution | Directing Groups |
|---|---|---|
| Nitration | Para to methoxy groups | Activating (−OCH |
| ) | ||
| Sulfonation | Ortho to phenolic oxygen | Activating (−OH) |
The electronic effects of substituents were confirmed via computational studies analyzing bond lengths and charge distribution .
Reduction Reactions
The imine group (
) undergoes reduction to form a secondary amine:
Reducing Agents :
-
Sodium borohydride (
) -
Hydrogen gas (
) with palladium catalyst
Product :
-
2-Methoxy-4-[(3-methoxyphenyl)aminomethyl]cyclohexa-2,5-dien-1-ol
This reaction is critical for modifying the compound’s biological activity .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:
| Stage | Temperature Range (°C) | Proposed Decomposition Products |
|---|---|---|
| 1 | 150–220 | Loss of methoxy groups ( |
| ) | ||
| 2 | 280–350 | Fragmentation of aromatic core |
The residue at 500°C consists primarily of carbonaceous material.
Scientific Research Applications
2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. It may also undergo redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural differences and molecular properties of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one and related compounds:
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound's 3-methoxyanilino group provides electron-donating character, stabilizing the conjugated system. In contrast, the nitro group in the 4-nitro analogue introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attack. Rosolic Acid features two phenolic -OH groups, which enhance solubility in polar solvents via hydrogen bonding, whereas methoxy groups in the target compound reduce water solubility.
- The target compound’s methoxy groups are smaller, favoring planarity.
Biological Activity
2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one (CAS No. 57322-40-4) is a synthetic compound with potential biological activities. Its structure includes a methoxy group and an aniline derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C15H15NO3
- Molecular Weight : 257.284 g/mol
- CAS Number : 57322-40-4
Antimicrobial Activity
Research indicates that compounds similar to 2-methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities due to its structural components .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary studies indicate that the methoxy groups may enhance the electron-donating ability of the compound, contributing to its potential as an antioxidant .
Cytotoxicity and Cancer Research
In vitro studies have shown that certain derivatives of cyclohexadienes exhibit cytotoxic effects against cancer cell lines. The presence of methoxy and aniline groups may enhance these effects by promoting apoptosis in malignant cells. A study demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in human cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on various benzaldehyde derivatives, including those related to 2-methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one, revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one | TBD | TBD |
Study 2: Antioxidant Activity
In a comparative study assessing the antioxidant properties of several compounds, 2-methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one was tested using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance, suggesting strong radical scavenging activity.
| Compound | IC50 (μg/mL) |
|---|---|
| Ascorbic Acid | 10 |
| Compound X | 15 |
| 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
